molecular formula C13H8ClNO2 B064538 4-Chloro-2-phenoxyphenyl isocyanate CAS No. 160693-21-0

4-Chloro-2-phenoxyphenyl isocyanate

Cat. No.: B064538
CAS No.: 160693-21-0
M. Wt: 245.66 g/mol
InChI Key: CZFHANYTOSYAEC-UHFFFAOYSA-N
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Description

4-Chloro-2-phenoxyphenyl isocyanate is an organic compound with the molecular formula C13H8ClNO2 and a molecular weight of 245.66 g/mol . It is also known by its synonym, 5-Chloro-2-isocyanatophenyl phenyl ether . This compound is characterized by the presence of an isocyanate group (-NCO) attached to a chlorinated phenoxyphenyl structure. It is typically used in various chemical synthesis processes and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-phenoxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-phenoxyphenylamine with phosgene (COCl2) under controlled conditions . The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the desired isocyanate compound. The reaction conditions typically include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale phosgenation processes. These processes require stringent safety measures due to the hazardous nature of phosgene. Alternative methods, such as using oxalyl chloride as a safer phosgene substitute, have also been explored .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenoxyphenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: Used to form ureas under mild conditions.

    Alcohols: React to form carbamates, often in the presence of a base like triethylamine.

    Dihydrofuran: Used in cycloaddition reactions to yield β-lactams.

Major Products Formed

    Ureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    β-Lactams: Formed from cycloaddition reactions with dihydrofuran.

Mechanism of Action

The mechanism of action of 4-chloro-2-phenoxyphenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and water . This reactivity underlies its ability to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

4-Chloro-2-phenoxyphenyl isocyanate can be compared with other isocyanates, such as:

The uniqueness of this compound lies in its specific combination of a chlorinated phenoxy group and an isocyanate functional group, which imparts distinct reactivity and applications.

Properties

IUPAC Name

4-chloro-1-isocyanato-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-10-6-7-12(15-9-16)13(8-10)17-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFHANYTOSYAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392200
Record name 4-Chloro-2-phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160693-21-0
Record name 4-Chloro-2-phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-phenoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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